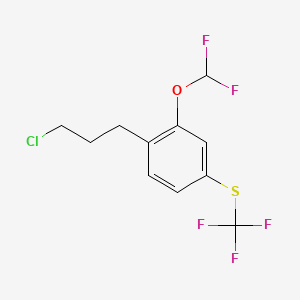![molecular formula C16H27NO2 B14065135 (E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure features a tert-butyl group, a bicyclo[2.2.1]heptane ring system, and an imine functional group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Formation of the imine functional group: This can be done by reacting an amine with an aldehyde or ketone under acidic or basic conditions.
Esterification: The final step involves the esterification of the imine with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form oxime derivatives.
Reduction: The imine can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a suitable base.
Major Products
The major products formed from these reactions include oxime derivatives, amines, and substituted bicyclo[2.2.1]heptane derivatives.
Aplicaciones Científicas De Investigación
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various biochemical pathways. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate: can be compared with other bicyclic compounds such as camphor and borneol, which also feature the bicyclo[2.2.1]heptane ring system.
Oxime derivatives: Compounds like oxime ethers and oxime esters share similarities in their functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl group, a bicyclic ring system, and an imine functional group. This combination provides a unique set of chemical properties and reactivity patterns that are not commonly found in other compounds.
Propiedades
Fórmula molecular |
C16H27NO2 |
|---|---|
Peso molecular |
265.39 g/mol |
Nombre IUPAC |
tert-butyl 2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetate |
InChI |
InChI=1S/C16H27NO2/c1-14(2,3)19-13(18)10-17-12-9-11-7-8-16(12,6)15(11,4)5/h11H,7-10H2,1-6H3 |
Clave InChI |
VKUOEEIEALZTKD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=NCC(=O)OC(C)(C)C)C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)












![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)
